3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
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Overview
Description
3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline core, a piperidine ring, and an aminopropynyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the piperidine ring and the aminopropynyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the nature of the substituent introduced.
Scientific Research Applications
3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropynyl group may play a key role in binding to these targets, while the isoindoline and piperidine rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride
- (3-aminoprop-1-yn-1-yl)trimethylsilane hydrochloride
- 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
Uniqueness
Compared to similar compounds, 3-[5-(3-aminoprop-1-yn-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione stands out due to its unique combination of structural features. The presence of both an isoindoline core and a piperidine ring, along with the aminopropynyl group, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-[6-(3-aminoprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H15N3O3/c17-7-1-2-10-3-4-12-11(8-10)9-19(16(12)22)13-5-6-14(20)18-15(13)21/h3-4,8,13H,5-7,9,17H2,(H,18,20,21) |
InChI Key |
BDERPKFTSUKXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN |
Origin of Product |
United States |
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